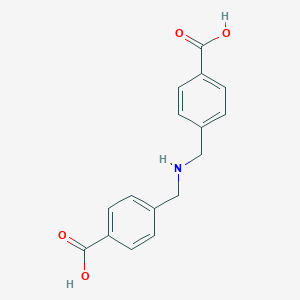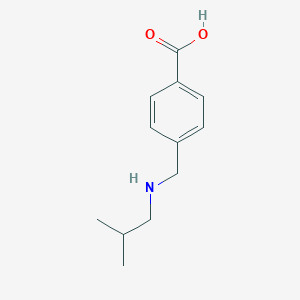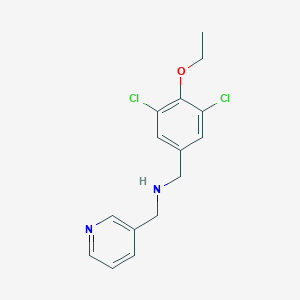amine](/img/structure/B275590.png)
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a propylamine chain substituted with a methoxy group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 3-methoxypropylamine.
Reaction: The benzyl chloride undergoes a nucleophilic substitution reaction with the amine group of 3-methoxypropylamine.
Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Products may include secondary or tertiary amines.
Substitution: Products may include brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dimethoxybenzyl)-N-methylamine: Similar structure but with a methyl group instead of a propylamine chain.
N-(2,3-dimethoxybenzyl)-N-ethylamine: Similar structure but with an ethyl group instead of a propylamine chain.
Uniqueness
[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine is unique due to the presence of both a benzyl group with methoxy substitutions and a propylamine chain with a methoxy substitution. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further study.
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H21NO3/c1-15-9-5-8-14-10-11-6-4-7-12(16-2)13(11)17-3/h4,6-7,14H,5,8-10H2,1-3H3 |
InChI-Schlüssel |
PZZPTTWNGVXSJR-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=C(C(=CC=C1)OC)OC |
Kanonische SMILES |
COCCCNCC1=C(C(=CC=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)

![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)

![1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)

![1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)
![2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B275526.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B275527.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol](/img/structure/B275528.png)
![4-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B275532.png)
